molecular formula C25H22ClNO3 B588145 Fenvalerate-d5 CAS No. 1246815-00-8

Fenvalerate-d5

Cat. No.: B588145
CAS No.: 1246815-00-8
M. Wt: 424.936
InChI Key: NYPJDWWKZLNGGM-YQYLVRRTSA-N
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Description

Fenvalerate-d5 is an isotopically labeled analog of the synthetic pyrethroid insecticide, fenvalerate. It is characterized by the substitution of five hydrogen atoms with deuterium atoms. This compound is primarily used in scientific research to study the behavior and metabolism of fenvalerate in various environments. Fenvalerate itself is widely used in agriculture for pest control due to its high efficiency and broad-spectrum activity .

Mechanism of Action

Target of Action

Fenvalerate-d5, a deuterium-labeled variant of Fenvalerate, is a potent inhibitor of protein phosphatase 2B (calcineurin) with an IC50 of 2-4 nM . It primarily targets the sodium channels of nerve membranes .

Mode of Action

This compound, like other synthetic pyrethroids, acts on the membrane of nerve cells. It blocks the closure of the ion gates of the sodium channel during re-polarization . This action disrupts the transmission of nervous impulses, leading to prolonged depolarization and activation, followed by blockage of the nerve action potential .

Biochemical Pathways

It’s known that this compound affects the permeability of sodium channels in nerve membranes, which can disrupt various downstream neurological processes .

Pharmacokinetics

Fenvalerate, the parent compound of this compound, is poorly absorbed through the skin when administered topically . It has a half-life of 2.47-2.87 days under open field conditions and 3.84-4.58 days under protected conditions

Result of Action

The primary result of this compound’s action is the disruption of nervous impulses due to its effect on sodium channels in nerve membranes . This leads to its insecticidal and acaricidal effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, Fenvalerate, the parent compound, is known to be quite resistant to UV light, which allows for a residual effect between 5 and 10 days for most applications . With long-term use, fenvalerate has resulted in widespread presence as a pollutant in surface streams and soils

Preparation Methods

The preparation of Fenvalerate-d5 involves the treatment of fenvalerate with a hydride containing copper diazonium chloride. This process results in the exchange of hydrogen atoms with deuterium atoms. The reaction conditions must be carefully controlled to ensure the successful incorporation of deuterium .

Industrial production methods for this compound are similar to those used for fenvalerate, with additional steps to introduce the deuterium atoms. This typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Fenvalerate-d5, like fenvalerate, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fenvalerate-d5 is extensively used in scientific research for various applications:

Comparison with Similar Compounds

Fenvalerate-d5 is compared with other isotopically labeled pyrethroid insecticides such as deltamethrin-d5, cypermethrin-d5, and permethrin-d5. These compounds share similar structures and modes of action but differ in their specific isotopic labeling and chemical properties. This compound is unique due to its specific deuterium substitution pattern, which provides distinct advantages in certain analytical applications .

Similar compounds include:

  • Deltamethrin-d5
  • Cypermethrin-d5
  • Permethrin-d5

These compounds are also used in scientific research for studying the behavior and metabolism of their respective non-labeled analogs .

Properties

IUPAC Name

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2-(4-chlorophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJDWWKZLNGGM-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C(C3=CC=C(C=C3)Cl)C(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747787
Record name Cyano{3-[(~2~H_5_)phenyloxy]phenyl}methyl 2-(4-chlorophenyl)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-00-8
Record name Cyano{3-[(~2~H_5_)phenyloxy]phenyl}methyl 2-(4-chlorophenyl)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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